molecular formula C8H15Cl2N3O B1463966 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride CAS No. 1311317-43-7

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride

Cat. No.: B1463966
CAS No.: 1311317-43-7
M. Wt: 240.13 g/mol
InChI Key: HNHSURUJLDUZGS-UHFFFAOYSA-N
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Description

The compound “2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves annulation reaction, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, involving multiple steps and various reagents. For instance, nucleophilic attack of amine at the pyridinium ring is followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using a melting point apparatus, while its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Antimicrobial Activity

1,2,4-oxadiazole derivatives, including those with piperidine or pyrrolidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A structure–activity study was conducted to explore the antimicrobial effects of these compounds, indicating the potential of such structures in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, including those linked to piperidine rings, have been synthesized and evaluated for their biological activities. Research has shown that N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to significant antibacterial activity, highlighting the potential of these compounds in therapeutic applications (Khalid et al., 2016).

Anticancer Potential

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has demonstrated their potential as anticancer agents. The sequential synthesis of these compounds and their evaluation against cancer cell lines suggest the viability of such structures in cancer therapy (Rehman et al., 2018).

Tubulin Inhibition

A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been discovered as tubulin inhibitors. Optimization of this compound class yielded molecules with significant antiproliferative activity, confirmed through biological activity profile studies and biochemical assays. This research underscores the potential of such compounds in targeting tubulin, a critical component in cell mitosis (Krasavin et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by oxadiazoles, this compound could be a promising candidate for drug development .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with oxidoreductase enzymes, enhancing their antibacterial and antifungal activities . The compound’s interaction with these enzymes involves binding to their active sites, which can alter the enzymes’ conformation and activity. Additionally, this compound can act as a hydrogen bond acceptor due to the electronegativities of nitrogen and oxygen atoms in its structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, which are crucial for the execution of programmed cell death . This activation leads to the cleavage of specific cellular proteins, ultimately resulting in cell death. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions can have downstream effects on cellular metabolism and overall cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of the compound within cells can determine its specific biochemical and cellular effects.

Properties

IUPAC Name

5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSURUJLDUZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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